molecular formula C12H17BO4 B1287796 (2-Butoxy-3-formyl-5-methylphenyl)boronic acid CAS No. 480424-51-9

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Cat. No.: B1287796
CAS No.: 480424-51-9
M. Wt: 236.07 g/mol
InChI Key: FADIVFIMGQEBIO-UHFFFAOYSA-N
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Description

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is an organic compound with the molecular formula C12H17BO4 and a molecular weight of 236.07 g/mol . It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid typically involves the reaction of 2-butoxy-5-methylbenzaldehyde with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: 2-Butoxy-3-carboxy-5-methylphenylboronic acid.

    Reduction: 2-Butoxy-3-hydroxymethyl-5-methylphenylboronic acid.

    Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid can be compared with other boronic acid derivatives such as:

  • 3-Formyl-4-isopropoxyphenylboronic acid
  • 3-Formyl-4-methoxyphenylboronic acid
  • 5-Formyl-2-furanylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis. The butoxy group offers additional solubility and steric properties, while the formyl group allows for further functionalization through oxidation or reduction reactions.

Properties

IUPAC Name

(2-butoxy-3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADIVFIMGQEBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584291
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-51-9
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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